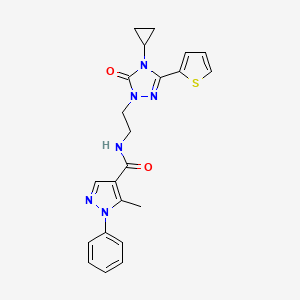

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

CAS No.: 1448130-30-0

Cat. No.: VC4307227

Molecular Formula: C22H22N6O2S

Molecular Weight: 434.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448130-30-0 |

|---|---|

| Molecular Formula | C22H22N6O2S |

| Molecular Weight | 434.52 |

| IUPAC Name | N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C22H22N6O2S/c1-15-18(14-24-28(15)17-6-3-2-4-7-17)21(29)23-11-12-26-22(30)27(16-9-10-16)20(25-26)19-8-5-13-31-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,29) |

| Standard InChI Key | WYIHMYRWUWAKOM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CS4)C5CC5 |

Introduction

The compound N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic molecule that integrates several pharmacologically active moieties, including a triazole ring, a cyclopropyl group, a thiophene moiety, and a pyrazole ring. This combination of functional groups suggests potential biological activities, such as antifungal, anti-inflammatory, or anticancer properties, which are commonly associated with triazole and pyrazole derivatives .

Biological Activities

-

Potential Applications: Given its structural components, this compound may exhibit antifungal, anti-inflammatory, or anticancer activities. Triazole derivatives are well-studied for their antifungal properties, while pyrazole derivatives have shown promise in anti-inflammatory and anticancer research .

-

Mechanism of Action: The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. For antifungal activity, it may inhibit ergosterol biosynthesis, similar to other triazole compounds.

Research Findings

Synthesis and Characterization

The synthesis of similar compounds involves several key steps:

-

Formation of the Triazole Ring: This typically involves the reaction of appropriate precursors under controlled conditions.

-

Introduction of the Pyrazole Ring: This may involve condensation reactions or other methods to incorporate the pyrazole moiety.

-

Characterization: Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are used to confirm the molecular structure and purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume